FMOC-DL-styrylalanine
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Overview
Description
FMOC-DL-styrylalanine is a chemical compound with the linear formula C26H23NO4 . It is a derivative of the amino acid phenylalanine, with an additional styryl group attached to the alpha carbon . The compound is used in the field of peptide synthesis .
Synthesis Analysis
FMOC-DL-styrylalanine is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) . This method involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The Fmoc group is rapidly removed by base, usually piperidine, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Structure Analysis
The molecular structure of FMOC-DL-styrylalanine consists of 57 bonds in total, including 34 non-H bonds, 21 multiple bonds, 8 rotatable bonds, 3 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings . The molecular weight of the compound is 413.47 .
Scientific Research Applications
Self-Assembly and Hydrogel Formation
Fmoc-DL-styrylalanine derivatives are known for their ability to self-assemble into fibrils, which can form hydrogels. These hydrogels are explored for biomedical applications due to their biocompatibility and structural properties. For instance, Fmoc-diphenylalanine (Fmoc-FF), closely related to Fmoc-DL-styrylalanine, undergoes self-assembly into fibrils consisting of antiparallel beta-sheets, influenced by pH levels which induce structural changes and hydrogel formation (Tang et al., 2009). Additionally, the self-assembly of Fmoc-modified amino acids and peptides, including Fmoc-DL-styrylalanine, is a subject of extensive study for its potential in creating functional materials for cell cultivation, bio-templating, and drug delivery applications (Tao et al., 2016).
Antibacterial Applications
The development of antimicrobial materials using Fmoc-protected amino acids has shown promise. For example, nanoassemblies formed by Fmoc-decorated building blocks, such as Fmoc-DL-styrylalanine, have been demonstrated to possess antibacterial capabilities. These materials inhibit bacterial growth effectively and can be incorporated into resin-based composites without affecting their mechanical and optical properties, suggesting their suitability for biomedical applications (Schnaider et al., 2019).
Safety And Hazards
When handling FMOC-DL-styrylalanine, it’s recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions of FMOC-DL-styrylalanine research involve the development of DNA-encoded chemical libraries (DECLs) of peptides . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .
properties
IUPAC Name |
(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FMOC-DL-styrylalanine | |
CAS RN |
215190-24-2 |
Source
|
Record name | Fmoc-L-Styrylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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